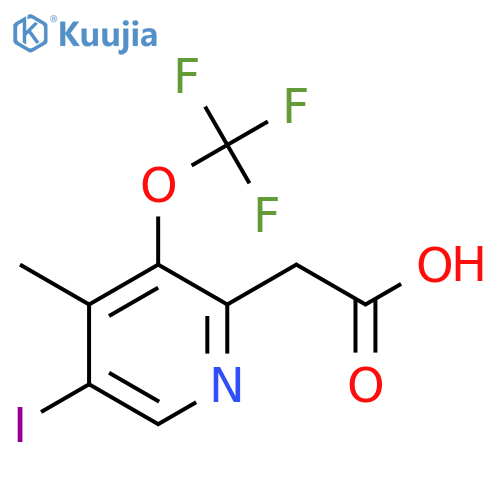

Cas no 1806724-11-7 (5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid)

1806724-11-7 structure

商品名:5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid

CAS番号:1806724-11-7

MF:C9H7F3INO3

メガワット:361.056465387344

CID:4835112

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid

-

- インチ: 1S/C9H7F3INO3/c1-4-5(13)3-14-6(2-7(15)16)8(4)17-9(10,11)12/h3H,2H2,1H3,(H,15,16)

- InChIKey: SZIKIEVSMZNDFA-UHFFFAOYSA-N

- ほほえんだ: IC1=CN=C(CC(=O)O)C(=C1C)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 287

- トポロジー分子極性表面積: 59.4

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029091981-1g |

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid |

1806724-11-7 | 97% | 1g |

$1,504.90 | 2022-03-31 |

5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

1806724-11-7 (5-Iodo-4-methyl-3-(trifluoromethoxy)pyridine-2-acetic acid) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬